molecular formula C28H18O4 B14244596 Dinaphthalen-1-yl benzene-1,3-dicarboxylate CAS No. 477773-59-4

Dinaphthalen-1-yl benzene-1,3-dicarboxylate

Cat. No.: B14244596
CAS No.: 477773-59-4
M. Wt: 418.4 g/mol
InChI Key: BTGKSZSRCPEZLG-UHFFFAOYSA-N
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Description

Dinaphthalen-1-yl benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two naphthalene rings attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinaphthalen-1-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalen-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific details on industrial production methods are not widely documented.

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-1-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene rings .

Scientific Research Applications

Dinaphthalen-1-yl benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dinaphthalen-1-yl benzene-1,3-dicarboxylate involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include signal transduction, molecular recognition, and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-dicarboxylate: Similar in structure but with carboxylate groups at the 1 and 4 positions.

    Benzene-1,2-dicarboxylate: Carboxylate groups at the 1 and 2 positions.

    Benzene-1,3,5-tricarboxylate: Contains three carboxylate groups at the 1, 3, and 5 positions.

Uniqueness

Dinaphthalen-1-yl benzene-1,3-dicarboxylate is unique due to the presence of two naphthalene rings, which impart distinct electronic and steric properties. This structural feature enhances its potential for specific applications in materials science and molecular recognition .

Properties

CAS No.

477773-59-4

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

dinaphthalen-1-yl benzene-1,3-dicarboxylate

InChI

InChI=1S/C28H18O4/c29-27(31-25-16-6-10-19-8-1-3-14-23(19)25)21-12-5-13-22(18-21)28(30)32-26-17-7-11-20-9-2-4-15-24(20)26/h1-18H

InChI Key

BTGKSZSRCPEZLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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